ISOXAZOLIDIN-3-ONE

Description

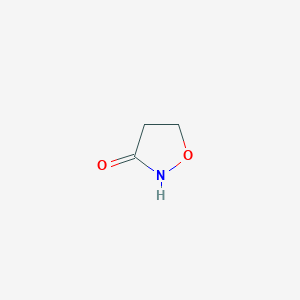

Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c5-3-1-2-6-4-3/h1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDOFVVNXBGLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CONC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152332 | |

| Record name | 3-Isoxazolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Isoxazolidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1192-07-0 | |

| Record name | 3-Isoxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoxazolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Isoxazolidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

70 °C | |

| Record name | 3-Isoxazolidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoxazolidin-3-one: Core Structure, Properties, and Reactivity

Abstract: The isoxazolidin-3-one core is a pivotal heterocyclic scaffold in contemporary medicinal chemistry and synthetic methodology. As a saturated five-membered lactam containing an N-O bond, it possesses a unique combination of structural rigidity, chemical reactivity, and stereochemical complexity. This guide provides a comprehensive technical overview of the fundamental properties of this compound, intended for researchers, scientists, and professionals in drug development. We will explore its core structure, tautomeric nature, spectroscopic signature, key reactive sites, and foundational synthetic strategies, grounding the discussion in established chemical principles and field-proven insights.

Core Molecular Structure and Physicochemical Properties

The this compound heterocycle is a five-membered ring containing a nitrogen atom at position 2 and an oxygen atom at position 1. The "-3-one" designation indicates a carbonyl group at the C3 position. This arrangement classifies the molecule as a cyclic hydroxamic acid ester, or more commonly, a lactam.

Caption: Reversible proton migration between nitrogen and oxygen.

For simple lactams, the equilibrium overwhelmingly favors the lactam form due to the greater stability of the C=O double bond compared to the C=N double bond. This holds true for this compound, and its chemistry is dominated by the properties of the lactam tautomer. However, the existence of the lactim form, even at low concentrations, can influence reactivity, particularly in O-alkylation reactions under specific conditions.

Physicochemical Data Summary

The quantitative properties of the parent this compound molecule are summarized below. These values are critical for predicting its behavior in various solvent systems and its suitability for specific applications.

| Property | Value | Source |

| IUPAC Name | 1,2-oxazolidin-3-one | [1] |

| CAS Number | 1192-07-0 | [1] |

| Molecular Formula | C₃H₅NO₂ | [1] |

| Molecular Weight | 87.08 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 70 °C | [1] |

| Topological Polar Surface Area | 38.3 Ų | [1] |

| N-H Acidity (pKa) | ~17 (estimated) | [2] |

Spectroscopic Signature

Characterization of this compound and its derivatives relies heavily on standard spectroscopic techniques. While a public spectrum of the unsubstituted parent compound is not available, its expected signature can be reliably predicted from fundamental principles and data from closely related analogs.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

N-H Stretch: A moderate to sharp absorption is expected in the region of 3200-3300 cm⁻¹ . The position and sharpness depend on the degree of hydrogen bonding.

-

C-H Stretch: Aliphatic C-H stretching from the C4 and C5 methylene groups will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

-

C=O Stretch (Amide I band): A strong, sharp absorption is the most prominent feature, expected in the range of 1700-1750 cm⁻¹ . The five-membered ring introduces strain, which typically shifts the carbonyl frequency higher than that of a comparable acyclic amide. For substituted oxazolidin-2-ones, this peak is often observed around 1720-1790 cm⁻¹. [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of the parent compound is expected to be simple, showing three distinct signals.

-

N-H Proton: A broad singlet, typically in the 7.0-8.5 ppm range. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.

-

C5-H₂ Protons: These protons are adjacent to the electropositive nitrogen atom. They are expected to appear as a triplet around 3.8-4.2 ppm .

-

C4-H₂ Protons: These protons are adjacent to the carbonyl group. They are expected to appear further upfield as a triplet around 2.5-2.9 ppm . The coupling between the C4 and C5 protons would result in a classic A₂X₂ system, presenting as two triplets, assuming similar coupling constants.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show three signals corresponding to the three carbon atoms in the ring.

-

C3 (Carbonyl Carbon): The lactam carbonyl carbon is the most deshielded, appearing significantly downfield in the 170-175 ppm range. [4]* C5 (Methylene Carbon): The carbon adjacent to the ring nitrogen (C5) is expected around 40-45 ppm .

-

C4 (Methylene Carbon): The carbon alpha to the carbonyl group (C4) is expected at a slightly higher field, around 30-35 ppm .

Mass Spectrometry

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for C₃H₅NO₂ would be observed at m/z = 87 . Common fragmentation patterns for lactams involve the initial loss of CO (m/z = 59) followed by further fragmentation of the resulting aziridine-type radical cation.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is governed by three primary features: the labile N-O bond, the acidic N-H proton, and the electrophilic carbonyl carbon.

N-Functionalization: Alkylation and Acylation

The nitrogen atom's lone pair is delocalized into the carbonyl group, rendering it non-nucleophilic. However, the N-H proton is acidic enough (pKa ~17) to be removed by a strong base (e.g., NaH, LDA) to form a resonance-stabilized N-anion. This anion is a potent nucleophile and readily undergoes reactions with various electrophiles.

-

N-Alkylation: Reaction with alkyl halides (R-X) provides N-substituted isoxazolidin-3-ones. This is a foundational method for diversifying the scaffold.

-

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives. This modification can alter the electronic properties and biological activity of the ring system.

Caption: General workflow for N-alkylation and N-acylation reactions.

Reductive Ring-Opening of the N-O Bond

The N-O bond is the weakest bond in the ring and is susceptible to reductive cleavage. This reaction is of paramount importance as it unmasks a 1,3-amino alcohol functionality, a key structural motif in many natural products and pharmaceuticals. [5]Catalytic hydrogenation (e.g., using H₂ with Pd/C, Raney Ni) or dissolving metal reduction (e.g., Zn/acetic acid) are common methods to effect this transformation. [2]The this compound ring essentially serves as a masked form of a β-alanine derivative.

Caption: Cleavage of the N-O bond to yield a β-hydroxy amide.

Synthesis of the this compound Core

Multiple strategies exist for constructing the isoxazolidine ring, but the most direct route to the 3-one derivatives involves the cyclization of β-halopropionyl hydroxamates or related precursors.

General Synthetic Approach

A common and reliable method involves the reaction of a 3-halopropionyl derivative (e.g., ethyl 3-bromopropanoate) with hydroxylamine, followed by base-mediated intramolecular cyclization. The initial reaction forms the N-hydroxy amide (hydroxamic acid), which then undergoes an intramolecular Sₙ2 reaction where the hydroxylamine oxygen displaces the halide to form the five-membered ring.

Example Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for lactam formation. [6] Step 1: Formation of Ethyl 3-(hydroxyamino)propanoate

-

To a stirred solution of hydroxylamine hydrochloride (1.2 eq.) in methanol at 0 °C, add a solution of sodium methoxide (1.2 eq.) in methanol dropwise. Stir for 30 minutes to generate free hydroxylamine.

-

Add ethyl 3-bromopropanoate (1.0 eq.) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the mixture to remove sodium bromide precipitate. Concentrate the filtrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to this compound

-

Dissolve the crude ethyl 3-(hydroxyamino)propanoate from Step 1 in a suitable solvent such as tetrahydrofuran (THF).

-

Add a base, such as sodium hydride (NaH, 1.1 eq.) or potassium tert-butoxide (KOtBu, 1.1 eq.), portion-wise at 0 °C. Causality: The base deprotonates the hydroxyl group, forming an alkoxide which is a much stronger nucleophile for the subsequent ring-closing reaction.

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in medicinal chemistry due to its role as a bioisostere and a constrained pharmacophore.

-

Bioisosteric Replacement: The this compound ring can act as a bioisosteric replacement for other five-membered heterocycles or even for peptide bonds, offering a way to modify a drug candidate's pharmacokinetic properties (ADME) while retaining biological activity.

-

Precursor to β-Amino Acids: As highlighted, the facile ring-opening to β-amino acid derivatives makes this scaffold a key starting point for the synthesis of β-peptides and other peptidomimetics, which often exhibit enhanced stability against enzymatic degradation compared to natural peptides. [7]* Inherent Biological Activity: Derivatives of this compound have demonstrated a wide range of pharmacological activities, including use as inhibitors for Chlamydia trachomatis by mechanisms potentially related to iron chelation. [5]The well-known antibiotic Cycloserine is a 4-amino-substituted this compound, underscoring the therapeutic potential of this core structure.

References

-

Ataman Kimya. (n.d.). 2-PYRROLIDONE. Retrieved from [Link]

- Anderson, J. C., et al. (2022).

- Qaddo, A. N., & Abed, S. M. (2022). Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3- Dipolar Cycloaddition of Nitrones to Styrene. Iraqi Journal of Science, 63(10), 4175-4184.

-

Vedantu. (n.d.). What is Lactam Lactim Tautomerism class 11 chemistry CBSE. Retrieved from [Link]

-

askIITians. (2025). What is Lactam Lactim Tautomerism?. Retrieved from [Link]

-

Wikipedia. (n.d.). Lactam. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methyl-isoxazolidin-3-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Isoxazolidinone. PubChem Compound Database. Retrieved from [Link]

- Saeed, B. (2017). C-13 NMR spectra of some Isoxazolidine.

- Serradji, N., et al. (2014). Design and synthesis of 3-isoxazolidone derivatives as new Chlamydia trachomatis inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3413-3416.

- Request PDF. (2025). A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol.

- Stammer, C. H. (1958). U.S. Patent No. 2,862,002. Washington, DC: U.S.

- Diac, A. L., et al. (2022). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Pharmaceuticals, 15(11), 1369.

-

Wisdomlib. (2024). Lactam-lactim tautomerism: Significance and symbolism. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-PYRROLIDONE. Retrieved from [Link]

-

Oxford Reference. (n.d.). Lactam-lactim tautomerism. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-Pyrrolidinone (FDB000741). Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]

- Wang, X., et al. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 29(14), 3454.

- Al-Adhami, K. H., & Al-Majidi, S. M. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Journal of Education for Pure Science-University of Thi-Qar, 14(3).

- Miller, S. J., et al. (2011). Synthesis of an enantiopure isoxazolidine monomer for β3-aspartic acid in chemoselective β-oligopeptide synthesis. Tetrahedron Letters, 52(33), 4344-4347.

Sources

- 1. researchgate.net [researchgate.net]

- 2. wjpmr.com [wjpmr.com]

- 3. Showing Compound 2-Pyrrolidinone (FDB000741) - FooDB [foodb.ca]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. 96-48-0 CAS | γ-BUTYROLACTONE | Laboratory Chemicals | Article No. 02389 [lobachemie.com]

- 6. US2862002A - Synthesis of 4-amino-3-isoxazolidone - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

isoxazolidin-3-one chemical synthesis pathways

An In-Depth Technical Guide to the Chemical Synthesis of Isoxazolidin-3-ones

Introduction: The Isoxazolidin-3-one Scaffold

The this compound ring system is a five-membered heterocycle of significant interest in medicinal and synthetic chemistry.[1][2] Structurally, it can be considered a cyclic hydroxamate and a derivative of the broader isoxazolidine family.[1][3] This scaffold is a key building block in the synthesis of complex bioactive molecules, including analogues of nucleosides and amino acids with potential antiviral and anticancer properties.[1][2] Its utility stems from the N-O bond, which can be reductively cleaved to unveil a β-amino alcohol functionality, and the carbonyl group, which acts as a handle for further derivatization. This guide provides a detailed exploration of the core synthetic pathways to access this valuable heterocyclic motif, focusing on the mechanistic rationale behind the methodologies.

Pathway 1: 1,3-Dipolar Cycloaddition of Nitrones

The [3+2] cycloaddition between a nitrone (the 1,3-dipole) and a suitable dipolarophile is arguably the most powerful and convergent method for constructing the isoxazolidine core.[4][5][6][7] To specifically generate the this compound skeleton, the dipolarophile must be a ketene or a synthetic equivalent thereof.

Mechanistic Considerations

This reaction is a concerted, pericyclic process governed by Frontier Molecular Orbital (FMO) theory.[4] The regioselectivity (the orientation of the dipole and dipolarophile) is determined by the relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. Typically, the reaction proceeds via HOMO(nitrone)-LUMO(dipolarophile) control. The stereoselectivity is influenced by steric interactions in the transition state, with the substituents on both the nitrone and the ketene dictating the facial selectivity of the approach.

Diagram of 1,3-Dipolar Cycloaddition

Caption: General scheme of the [3+2] cycloaddition pathway.

Asymmetric Control

Achieving enantioselectivity is a primary challenge in modern organic synthesis.[5] For this compound synthesis, this is typically addressed through two main strategies:

-

Chiral Auxiliaries: Attaching a chiral group to the nitrone, often derived from natural products like (-)-menthone or D-glyceraldehyde, can effectively bias the cycloaddition to favor one diastereomer.[8] This approach provides excellent diastereoselectivity, and the auxiliary can be cleaved in a subsequent step.

-

Catalysis: The use of chiral catalysts, either metal-based or purely organic, represents a more atom-economical approach.[4] Chiral Lewis acids can coordinate to the reactants to create a chiral environment, while organocatalysts, such as proline derivatives, can form chiral iminium or enamine intermediates that direct the cycloaddition.[9][10]

| Catalyst Type | Example | Typical Loading (mol%) | Key Feature | Ref. |

| Metal Catalyst | Cu(I)-PyBox | 5-10 | Lewis acid activation of dipolarophile | [4] |

| Organocatalyst | MacMillan Imidazolidinone | 10-20 | LUMO-lowering via iminium ion formation | [10] |

| Organocatalyst | Proline Derivatives | 20-30 | Enamine/Iminium catalysis | [9] |

Pathway 2: Intramolecular Cyclization of β-Hydroxy Hydroxamic Acids

A highly effective and direct route to isoxazolidin-3-ones involves the intramolecular cyclization of β-hydroxy hydroxamic acids. This strategy relies on forming the C-O bond to close the five-membered ring.

Mechanistic Rationale

The core of this transformation is the conversion of the β-hydroxyl group into a good leaving group, which is then displaced by an intramolecular Sₙ2 reaction by the oxygen atom of the hydroxamic acid moiety. The choice of cyclization agent is critical as it dictates the reaction conditions and, importantly, the stereochemical outcome.

-

Mitsunobu Reaction: Using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group is activated in situ. This reaction proceeds with a clean inversion of stereochemistry at the carbinol center, providing excellent stereocontrol.

-

Dehydrating Agents: Reagents such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) can also effect cyclization.[11] The mechanism typically involves the formation of an intermediate chlorosulfite or phosphate ester, which is then displaced. Stereochemical outcomes can be more variable with these reagents compared to the Mitsunobu protocol.[11]

Diagram of Intramolecular Cyclization

Caption: Workflow for Mitsunobu-type cyclization of a β-hydroxy hydroxamate.

Pathway 3: Modern Transition-Metal Catalyzed Approaches

Recent advances have introduced more sophisticated methods, often leveraging the unique reactivity of transition metals.

Gold-Catalyzed Heterocyclization of β-Alkynyl Hydroxamic Acids

A notable example is the gold(I)-catalyzed 5-exo-dig cyclization of β-alkynyl hydroxamic acids.[12] In this process, the gold catalyst acts as a potent π-acid, activating the alkyne toward nucleophilic attack by the hydroxamic acid oxygen. This method is mild, efficient, and provides access to 5-alkylidene isoxazolidin-3-ones with high Z-selectivity for the exocyclic double bond.[12]

Experimental Protocols

Protocol 1: Organocatalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is adapted from methodologies employing imidazolidinone catalysts for the reaction between nitrones and α,β-unsaturated aldehydes, which generate isoxazolidine cores that can be further oxidized to isoxazolidin-3-ones.[9][10]

-

Preparation: To a dry vial under an inert atmosphere (N₂ or Ar), add the nitrone (1.0 equiv), the α,β-unsaturated aldehyde (1.5 equiv), and the chiral imidazolidinone catalyst (0.2 equiv) in a suitable solvent (e.g., CH₂Cl₂ or Toluene, 0.2 M).

-

Initiation: Add the cocatalyst, typically a Brønsted acid like trifluoroacetic acid (0.2 equiv), and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 2-24 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired isoxazolidine product.

-

Oxidation (if necessary): If the cycloaddition does not directly yield the 3-oxo moiety, a subsequent oxidation step is required.

Protocol 2: Mitsunobu Cyclization of a β-Hydroxy Hydroxamate

-

Preparation: Dissolve the β-hydroxy hydroxamic acid (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. The characteristic red-orange color of DEAD should dissipate.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the consumption of the starting material by TLC.

-

Workup: Quench the reaction with a few drops of water. Remove the solvent in vacuo.

-

Purification: Purify the residue by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove but is often less polar than the desired product.

Conclusion

The synthesis of isoxazolidin-3-ones is a well-developed field with robust and versatile methodologies. The choice of synthetic pathway is dictated by the desired substitution pattern, stereochemical requirements, and the availability of starting materials. The classical 1,3-dipolar cycloaddition offers a convergent approach with multiple avenues for asymmetric control, making it a workhorse for library synthesis. For direct, stereospecific ring closure, the intramolecular cyclization of β-hydroxy hydroxamates, particularly under Mitsunobu conditions, provides an elegant solution. Finally, emerging transition-metal-catalyzed methods continue to expand the synthetic toolkit, enabling access to novel structures under mild conditions. For researchers in drug development, a thorough understanding of these pathways is essential for the rational design and synthesis of next-generation therapeutics based on this privileged scaffold.

References

- Title: SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES Source: Google Search URL

- Title: Recent Advances in the Synthesis of Isoxazolidines | Request PDF Source: ResearchGate URL

- Title: Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry Source: ACS Publications URL

- Title: Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives Source: Journal of Qassim University for Science URL

- Title: Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)

- Title: Isoxazolidine synthesis Source: Organic Chemistry Portal URL

- Title: 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview Source: Chemical Science Review and Letters URL

- Title: Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives Source: Journal of Qassim University for Science URL

- Title: A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids Source: PubMed Central URL

- Title: A Simple One-Pot, Three-Component, Catalytic, Highly Enantioselective Isoxazolidine Synthesis | Request PDF Source: ResearchGate URL

- Title: 1,3-Dipolar Cycloaddition on Solid Supports: Nitrone Approach Towards Isoxazolidines and Isoxazolines and Subsequent Transformations | Request PDF Source: ResearchGate URL

- Title: Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds Source: PubMed Central URL

- Title: Design and synthesis of 3-isoxazolidone derivatives as new Chlamydia trachomatis inhibitors Source: PubMed URL

- Title: Multicomponent Catalytic Enantioselective Synthesis of Isoxazolidin‐5‐Ones | Request PDF Source: ResearchGate URL

- Title: Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines Source: PubMed Central URL

- Title: ChemInform Abstract: Gold(I)-Catalyzed Heterocyclization of β-Alkynyl Hydroxamic Acids: Synthesis of Isoxazolidin-3-ones.

- Title: (PDF)

- Title: (PDF)

- Title: A Novel Route to 5-Substituted 3-Isoxazolols.

- Title: (PDF)

- Title: ChemInform Abstract: A New Route to 3,5-Disubstituted Isoxazolidines via the Iodocyclization of Homoallylic Hydroxylamines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives | Journal of Qassim University for Science [jnsm.qu.edu.sa]

- 6. chesci.com [chesci.com]

- 7. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnsm.qu.edu.sa [jnsm.qu.edu.sa]

- 9. researchgate.net [researchgate.net]

- 10. Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

discovery and history of isoxazolidin-3-one compounds

An In-depth Technical Guide to the Discovery and History of Isoxazolidin-3-one Compounds

Abstract

The this compound ring system, a five-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms and a carbonyl group at the 3-position, represents a unique and privileged scaffold in synthetic and medicinal chemistry. While structurally related to the more extensively studied oxazolidinone and isoxazolidine cores, isoxazolidin-3-ones possess distinct chemical properties and a unique trajectory of discovery. This guide provides a comprehensive overview of the historical evolution of this compound chemistry, from early, robust synthetic methods documented in patent literature to its emergence as a pharmacophore in modern drug discovery. We will explore the fundamental synthetic strategies, the rationale behind their development, and the discovery of the biological potential of these compounds, offering field-proven insights for researchers and drug development professionals.

The this compound Scaffold: A Structural Overview

The this compound heterocycle is isomeric with other significant scaffolds like oxazolidin-2-one and isoxazolidin-5-one. Its core structure features a labile N-O bond characteristic of isoxazolidines, combined with a lactam-like carbonyl group. This combination imparts a unique reactivity profile, making it both a valuable synthetic intermediate and a stable core for biologically active molecules. The parent compound is isoxazolidine, a saturated C3NO heterocyclic ring.[1] Its isomer, oxazolidine, features nitrogen and oxygen atoms separated by a carbon.[2] The introduction of the carbonyl group at the 3-position focuses the chemistry on this part of the ring, influencing its stability, polarity, and hydrogen bonding capabilities.

Caption: Core structure of the this compound ring with standard numbering.

Genesis of a Scaffold: Early Synthetic Approaches

The history of this compound synthesis is rooted in process chemistry, where the goal was to develop efficient, scalable, and environmentally friendly methods. Early patents reveal a focus on condensation and cyclization reactions, often starting from simple, readily available materials.

The Two-Stage Process

Initial methods for preparing isoxazolidin-3-ones involved a two-stage process. This approach is described in the background of a 1986 patent as reacting hydroxylamines with 3-halogen-substituted carboxylic acid chlorides in the presence of a base.[3]

-

Stage 1: Hydroxamic Acid Formation: The reaction between the acyl chloride and hydroxylamine forms a hydroxamic acid intermediate.

-

Stage 2: Intramolecular Cyclization: This intermediate, after isolation and purification, is then cyclized to form the this compound ring.

This method, however, suffered from significant drawbacks. For instance, the reaction of chloropivalic acid chloride with hydroxylamine hydrochloride yielded the desired hydroxamic acid in only 40%.[3] The necessity of isolating and purifying the intermediate added steps, reduced overall yield, and increased waste, making it suboptimal for large-scale production.

An Evolutionary Leap: The One-Pot Synthesis

Recognizing the limitations of the two-stage method, an improved, environmentally friendly process was developed that could be carried out without the isolation of intermediates.[3] This represented a significant advancement in the field. The core of this innovation was the direct reaction of hydroxylamine (or its salt) with an ester of a 3-chloro or 3-bromopropionic acid in the presence of a base.[3]

This one-pot approach streamlines the synthesis, improves yield, and simplifies the operational procedure. The reaction proceeds smoothly in an inert organic solvent or an aqueous-organic mixture at temperatures ranging from 10 to 80 °C.[3] For example, reacting methyl 3-chloro-2,2-dimethylpropionate with hydroxylamine hydrochloride and sodium methylate as a base resulted in a 73% yield of 4,4-dimethyl-isoxazolin-3-one.[3]

Caption: Evolution from a two-stage to an efficient one-pot synthesis of isoxazolidin-3-ones.

The Influence of Modern Synthetic Methods

While condensation reactions marked the beginning, the broader field of isoxazolidine synthesis has been dominated by the 1,3-dipolar cycloaddition reaction.[4][5][6] This powerful strategy involves the reaction of a nitrone (the 1,3-dipole) with an alkene (the dipolarophile) to construct the five-membered ring in a single, often stereospecific, step.[1][4]

This approach offers exquisite control over stereochemistry, which is paramount in drug development. While less documented specifically for isoxazolidin-3-ones compared to their non-carbonyl counterparts, the principles are applicable. The use of ketenes or related synthetic equivalents as dipolarophiles with nitrones can theoretically lead to the direct formation of the this compound core. More commonly, isoxazolidines are synthesized via cycloaddition and then modified.[7] The development of catalytic, enantioselective versions of this reaction has made it the gold standard for accessing chiral isoxazolidine scaffolds.[8]

Discovery of Biological Activity and Therapeutic Potential

The initial drive for synthesizing isoxazolidin-3-ones may have been industrial, but their structural similarity to known pharmacophores like oxazolidinones (e.g., the antibiotic Linezolid) inevitably led to their exploration in medicinal chemistry.[9][10]

Antibacterial and Anti-infective Properties

The most direct therapeutic application investigated for the this compound scaffold is in the treatment of bacterial infections.

-

Anti-Chlamydial Activity: A significant study focused on the design and synthesis of 3-isoxazolidone derivatives as inhibitors of Chlamydia trachomatis, a major cause of sexually transmitted diseases and infectious blindness.[11] The strategy involved attaching known iron-chelating moieties to the scaffold, as iron is an essential metabolite for the bacterium. The resulting compounds showed potent bactericidal effects that were found to be distinguishable from simple iron chelation, suggesting a more complex mechanism of action.[11]

-

Bioisosteric Replacement for Oxazolidinones: In a broader context, the related isoxazolinone ring has been explored as a bioisosteric replacement for the central oxazolidinone ring in antibacterial agents.[9] This research was based on replacing the key stereocenter at the 5-position of the oxazolidinone with a nitrogen atom, leading to the isoxazole core.[9] This design concept highlights the perceived value of the N-O containing ring system in antibacterial drug design.

Broader Biological Activities of the Isoxazolidine Class

While specific data on isoxazolidin-3-ones are emerging, the broader isoxazolidine class has demonstrated a vast range of biological activities, suggesting a rich potential for the 3-oxo derivatives. These activities include anticancer, antiviral, antioxidant, anti-inflammatory, and antidiabetic properties.[12][13]

| Compound Class | Biological Activity | Target/Assay | Potency | Reference |

| Enantiopure Isoxazolidines | Antioxidant | TBARS Assay | EC50 = 0.55 ± 0.09 mM | [12],[14] |

| Enantiopure Isoxazolidines | Cytotoxicity (HeLa cells) | MTT Assay | GI50 = 46.2 ± 1.2 μM | [12],[14] |

| Enantiopure Isoxazolidines | α-Amylase Inhibition | Enzyme Assay | IC50 = 23.7 - 64.35 μM | [12],[14] |

| 1,2,3-Triazole-Isoxazolidine Hybrids | Anticancer | Thyroid Cancer Cells (FTC-133) | IC50 = 3.87–3.95 µM | [13] |

| 5-Naphthylisoxazolidines | Anticancer (Apoptosis Induction) | HeLa & K562 Cell Lines | IC50 = 0.03–0.2 mM | [13] |

| 3-Isoxazolidone Derivatives | Anti-Chlamydial | C. trachomatis in HeLa cells | Bactericidal Effects Observed | [11] |

| Table 1: Summary of Reported Biological Activities for Isoxazolidine and this compound Derivatives. |

Key Experimental Protocol: Improved One-Pot Synthesis

This protocol is an adaptation of the advanced methodology described in the patent literature, which avoids the isolation of intermediates.[3] It details the synthesis of 4,4-dimethyl-isoxazolidin-3-one.

Objective: To synthesize 4,4-dimethyl-isoxazolidin-3-one in a one-pot reaction from methyl 3-chloro-2,2-dimethylpropionate and hydroxylamine hydrochloride.

Materials & Reagents:

-

Hydroxylamine hydrochloride (92.4 g, 1.328 mol)

-

Methanol (800 ml + solvent for sodium methylate)

-

Sodium methylate (30% solution in methanol, total of 190.4 g, 3.52 mol)

-

Methyl 3-chloro-2,2-dimethylpropionate (200 g, 1.328 mol)

-

Round-bottom flask (2L) with magnetic stirrer, dropping funnel, and condenser

-

Ice bath

-

Rotary evaporator

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Initial Reaction Setup: In a 2L round-bottom flask, place hydroxylamine hydrochloride (92.4 g) and methanol (800 ml).

-

First Base Addition: While stirring at room temperature, add 95.2 g of a 30% sodium methylate solution. Stir the resulting mixture for 30 minutes. Causality: This step deprotonates the hydroxylamine hydrochloride in situ to generate the free hydroxylamine nucleophile required for the initial attack on the ester.

-

Ester Addition: Add methyl 3-chloro-2,2-dimethylpropionate (200 g) dropwise to the mixture. Maintain a steady temperature and continue stirring for 5 hours. Causality: This allows for the nucleophilic acyl substitution to occur, forming an intermediate N-alkoxy-amide.

-

Second Base Addition (Cyclization): Add a second portion of the 30% sodium methylate solution (95.2 g). Continue stirring the reaction mixture for an additional 15 hours (or until reaction completion is confirmed by TLC). Causality: The second, stronger basic condition promotes the intramolecular Williamson ether synthesis-like reaction. The alkoxide attacks the carbon bearing the chlorine, displacing the chloride ion and forming the five-membered ring.

-

Workup - Salt Removal (Optional): The product exists as its sodium salt. It can be worked up by introducing gaseous hydrogen chloride, which precipitates sodium chloride. The salt is then filtered off, and the filtrate is concentrated.

-

Workup - Acidification and Extraction: Alternatively, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the methanol.

-

The residue is taken up in water. The aqueous solution is carefully acidified with hydrochloric acid to a pH of ~6-7 to protonate the this compound salt.

-

The aqueous layer is then extracted multiple times with an organic solvent (e.g., 3 x 150 ml ethyl acetate).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or distillation to yield the pure 4,4-dimethyl-isoxazolidin-3-one. Self-Validation: The final product's identity and purity should be confirmed using analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry, and its melting point should be compared to literature values.

Conclusion and Future Outlook

The journey of this compound compounds from their origins in industrial process chemistry to their current status as promising scaffolds in drug discovery is a testament to the enduring value of heterocyclic chemistry. The early synthetic developments prioritized efficiency and yield, creating a foundation for accessible starting materials.[3] Today, the focus has shifted to leveraging this unique scaffold's properties for therapeutic benefit, particularly in the anti-infective space.[11]

Future research will likely concentrate on several key areas:

-

Asymmetric Synthesis: Developing robust, catalytic, and enantioselective methods to access chiral isoxazolidin-3-ones will be crucial for creating specific and potent drug candidates.

-

Mechanism of Action Studies: Elucidating how these compounds exert their biological effects, as seen with the Chlamydia inhibitors, will guide the design of next-generation molecules.

-

Scaffold Decoration: Expanding the chemical diversity by functionalizing different positions of the this compound ring will be key to exploring new structure-activity relationships and identifying novel biological targets.

The this compound core, with its rich history and untapped potential, remains a fertile ground for discovery for both synthetic and medicinal chemists.

References

-

ResearchGate. (2018). Biological Activities Evaluation of Enantiopure Isoxazolidine Derivatives: In Vitro, In Vivo and In Silico Studies. Available at: [Link]

-

ResearchGate. (n.d.). Biological Activities Evaluation of Enantiopure Isoxazolidine Derivatives: In Vitro, In Vivo and In Silico Studies. Available at: [Link]

-

ResearchGate. (2016). Isoxazolidines as Biologically Active Compounds. Available at: [Link]

- Google Patents. (1989). EP0224057B1 - Process for the preparation of isoxazolidine-3-ones.

-

National Institutes of Health. (2024). New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazolidine synthesis. Available at: [Link]

-

ACS Publications. (n.d.). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Available at: [Link]

-

PubMed. (2004). Discovery of isoxazolinone antibacterial agents. Nitrogen as a replacement for the stereogenic center found in oxazolidinone antibacterials. Available at: [Link]

-

PubMed. (2014). Design and synthesis of 3-isoxazolidone derivatives as new Chlamydia trachomatis inhibitors. Available at: [Link]

-

National Institutes of Health. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. Available at: [Link]

-

SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Available at: [Link]

-

Royal Society of Chemistry. (2021). Synthesis of isoxazolidines via catalyst-free one-pot three-component cycloaddition of sulfoxonium ylides, nitrosoarenes and alkenes. Available at: [Link]

-

National Institutes of Health. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Available at: [Link]

-

Iraqi Journal of Science. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Available at: [Link]

-

Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Available at: [Link]

-

ACS Publications. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Isoxazolidine. Available at: [Link]

-

Wikipedia. (n.d.). Oxazolidine. Available at: [Link]

- Google Patents. (1958). US2862002A - Synthesis of 4-amino-3-isoxazolidone.

Sources

- 1. Isoxazolidine - Wikipedia [en.wikipedia.org]

- 2. Oxazolidine - Wikipedia [en.wikipedia.org]

- 3. EP0224057B1 - Process for the preparation of isoxazolidine-3-ones - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. soc.chim.it [soc.chim.it]

- 8. Isoxazolidine synthesis [organic-chemistry.org]

- 9. Discovery of isoxazolinone antibacterial agents. Nitrogen as a replacement for the stereogenic center found in oxazolidinone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of 3-isoxazolidone derivatives as new Chlamydia trachomatis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

isoxazolidin-3-one derivatives and analogs discovery

An In-Depth Technical Guide to the Discovery of Isoxazolidin-3-one Derivatives and Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

The isoxazolidine ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold."[1] This guide provides a comprehensive exploration for researchers, scientists, and drug development professionals into the discovery of this compound derivatives and their analogs. We will delve into the core synthetic strategies, elucidate the multifaceted biological activities and their underlying mechanisms, dissect structure-activity relationships, and provide field-proven experimental protocols for their evaluation. This document is structured to serve not just as a repository of information, but as a strategic guide for the rational design and development of novel therapeutics based on this versatile chemical core.

The this compound Core: A Scaffold of Opportunity

This compound and its related isoxazolidine structures are foundational building blocks in the synthesis of complex bioactive molecules.[2] Their inherent structural features, including stereochemical complexity and the reactive yet stable N-O bond, make them highly versatile intermediates for creating diverse chemical libraries.[3] These scaffolds are present in several natural products and have been instrumental in developing compounds with a wide array of therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1][4][5][6] The ability to readily modify the core structure allows for fine-tuning of pharmacological properties, making it a prime target for drug discovery campaigns.

Core Synthetic Strategy: 1,3-Dipolar Cycloaddition

The most powerful and widely adopted method for constructing the isoxazolidine ring is the 1,3-Dipolar Cycloaddition (1,3-DC) reaction.[3][7][8] This reaction involves the addition of a nitrone (the 1,3-dipole) to a dipolarophile, typically an alkene, to form the five-membered heterocyclic ring in a single, atom-economical step.[3]

The elegance of this reaction lies in its ability to generate up to three contiguous stereocenters, offering a direct pathway to complex molecular architectures.[3] The reaction's outcome—specifically its regioselectivity and stereoselectivity—is governed by the electronic and steric properties of the nitrone and alkene substituents, as well as the reaction conditions.[7]

Key Mechanistic Considerations:

-

Regioselectivity: The orientation of the nitrone addition to the alkene is crucial. With electron-rich or neutral alkenes, the reaction typically yields the 5-substituted isoxazolidine isomer.[7]

-

Stereoselectivity: The spatial arrangement of the newly formed ring is controlled by the mode of approach (endo vs. exo) of the reactants. This can be influenced by the structure of the substrates or the use of catalysts.[7]

-

Reaction Conditions: A variety of conditions can be employed to drive the cycloaddition, including thermal heating, microwave irradiation, and the use of metal or organocatalysts to enhance reaction rates and selectivity.[7]

Workflow: General Synthesis via 1,3-Dipolar Cycloaddition

The following diagram outlines the typical workflow for the synthesis of isoxazolidine derivatives.

Caption: Synthesis workflow for isoxazolidine derivatives.

Experimental Protocol: Synthesis of Substituted Isoxazolidines

This protocol provides a generalized procedure for the 1,3-dipolar cycloaddition.

-

Nitrogen Preparation:

-

Dissolve the desired aromatic aldehyde (1.0 eq) and N-methylhydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as ethanol.[3]

-

Add a base (e.g., potassium carbonate, 1.5 eq) and stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude nitrone, which can often be used without further purification.

-

-

Cycloaddition:

-

In a round-bottom flask, dissolve the synthesized nitrone (1.0 eq) and the selected alkene (e.g., diethyl maleate, 1.2 eq) in an anhydrous solvent like toluene.[3]

-

Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.[7]

-

Upon completion, allow the reaction to cool to room temperature.

-

-

Purification and Characterization:

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Characterize the final compound's structure using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.[3]

-

Biological Activities & Mechanisms of Action

This compound derivatives and their analogs exhibit a remarkable range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

The isoxazolidine scaffold is a key component of several potent antibacterial agents.

-

Mechanism of Action: The broader class of oxazolidinones, which includes this compound analogs, function by inhibiting bacterial protein synthesis.[9] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex required for translation.[9][10] Specifically, they interfere with the binding of the initiator fMet-tRNA to the P-site, a step that occurs only before the formation of the very first peptide bond.[10] This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[9]

-

Prominent Example - Cycloserine: D-cycloserine, or (4R)-4-amino-1,2-oxazolidin-3-one, is a well-known antibiotic used in the treatment of tuberculosis.[11][12] It acts as a structural analog of D-alanine and competitively inhibits two key enzymes in bacterial cell wall synthesis: L-alanine racemase and D-alanyl-alanine synthetase.[11] This disruption prevents the formation of the peptidoglycan layer essential for bacterial integrity.

-

Spectrum of Activity: Many novel synthesized isoxazolidine derivatives have shown significant activity against a range of Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant enterococci (VRE), as well as some Gram-negative bacteria.[3][9]

Caption: Oxazolidinone mechanism of action on the ribosome.

Anticancer Activity

Numerous isoxazolidine derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[1][5]

-

Mechanism of Action: The primary anticancer mechanism involves the induction of apoptosis (programmed cell death).[1] These compounds can trigger intrinsic or extrinsic apoptotic pathways, leading to the systematic elimination of malignant cells. Some isoxazolidine-based compounds have also been investigated as DNA intercalators, further contributing to their cytotoxic effects.[13]

-

Examples:

-

Pyrinodemin A, a natural alkaloid containing an isoxazolidine ring, was found to be cytotoxic towards murine leukemia (L1210) and epidermoid carcinoma (KB) cell lines.[5]

-

Synthetic 1,2,3-triazole-isoxazolidine hybrids have shown potent activity against thyroid cancer cell lines (FTC-133) with IC₅₀ values in the low micromolar range.[5]

-

Other derivatives have been effective against human breast carcinoma (MCF-7) and lung cancer cell lines.[1]

-

Other Therapeutic Areas

The versatility of the isoxazolidine scaffold extends to other biological activities:

-

Antiviral: Certain isoxazolidine nucleoside analogs have been developed that exhibit antiviral properties.[5]

-

Antifungal: Derivatives have shown promising activity against yeast strains like Candida albicans.[3]

-

Anti-inflammatory and Antioxidant: Some compounds have demonstrated anti-inflammatory and potent antioxidant capabilities in various in vitro assays.[4][14]

-

α-Amylase Inhibition: Enantiopure isoxazolidines have displayed significant α-amylase inhibitory activity, suggesting potential applications in managing diabetes.[4]

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold is critical for optimizing potency, selectivity, and pharmacokinetic profiles. Extensive SAR studies, particularly on the oxazolidinone antibiotics, provide a clear roadmap for rational drug design.[15]

Key Modification Sites and Their Impact:

-

A-Ring C-5 Substituent: This position is crucial for potency and overcoming resistance.

-

Acetamide Group (e.g., Linezolid): While effective, activity can be reduced 2- to 8-fold against strains carrying the cfr methyltransferase gene, a key resistance mechanism.[15]

-

Hydroxymethyl or 1,2,3-Triazole Groups (e.g., Torezolid): These substituents often retain potent activity against cfr-positive strains, demonstrating a significant structural advantage in combating resistance.[15]

-

-

C- and D-Rings (Aryl/Heteroaryl Moieties):

-

Optimization of the C- and D-rings, which interact with more conserved regions of the ribosomal binding site, is directly correlated with increased potency against both susceptible and resistant strains.[15]

-

Caption: Key structure-activity relationship points.

| Position | Modification | Impact on Biological Activity | Reference |

| A-Ring (C-5) | Acetamide | Potent, but reduced activity against cfr-positive resistant strains. | [15] |

| Hydroxymethyl | Retains high potency against cfr-positive strains. | [15] | |

| 1,2,3-Triazole | Retains high potency against cfr-positive strains. | [15] | |

| C-Ring (N-Aryl) | 3-Fluorophenyl | A key feature for potent antibacterial activity. | [15] |

| D-Ring (Aryl/Heteroaryl) | Addition of a D-Ring | Optimization correlates with enhanced potency against all strains. | [15] |

Protocols for Biological Evaluation

Self-validating and reproducible protocols are essential for accurately assessing the therapeutic potential of newly synthesized derivatives.

Protocol 1: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

-

-

Incubation:

-

Add the standardized bacterial suspension to each well containing the diluted compound.

-

Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Analysis:

-

Determine the MIC by visual inspection: it is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated cells as a control.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

-

Data Analysis:

-

Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀/IC₅₀ value (the concentration that inhibits cell growth by 50%).[4]

-

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a highly fruitful area for drug discovery. Their synthetic tractability, primarily through the 1,3-dipolar cycloaddition reaction, allows for the creation of vast and diverse chemical libraries. The proven success of this scaffold in producing potent antimicrobial and anticancer agents underscores its therapeutic potential.

Future research should focus on:

-

Novel Synthetic Methodologies: Developing new catalytic systems (metal or organocatalytic) to achieve even higher levels of stereocontrol and efficiency in cycloaddition reactions.[7]

-

Combating Resistance: Designing next-generation analogs that specifically target resistant bacterial and cancer cell lines by exploiting unique SAR insights.

-

Hybrid Molecules: Fusing the this compound core with other known pharmacophores to create hybrid molecules with dual or enhanced mechanisms of action.[8]

-

In-depth Mechanistic Studies: Moving beyond initial screening to fully elucidate the molecular targets and signaling pathways affected by novel derivatives.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to innovate and drive the discovery of the next generation of this compound-based therapeutics.

References

- SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (Source: IntechOpen, URL: )

- Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations.

- Current Updates on Oxazolidinone and Its Significance. (Source: PubMed Central, NIH, URL: )

- Synthesis of Some Novel Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition and Their Biological Evalu

- Design and synthesis of 3-isoxazolidone derivatives as new Chlamydia trachom

- Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. (Source: MDPI, URL: )

- A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (Source: PubMed Central, NIH, URL: )

- Biological Activities Evaluation of Enantiopure Isoxazolidine Derivatives: In Vitro, In Vivo and In Silico Studies.

- D-4-amino-3-isoxazolidinone | Drug Information, Uses, Side Effects, Chemistry. (Source: DrugBank, URL: )

- The Multifaceted Biological Activities of Isoxazolidine Derivatives: A Technical Guide for Drug Discovery Professionals. (Source: BenchChem, URL: )

- Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. (Source: PubMed, URL: )

- Oxazolidinones mechanism of action: inhibition of the first peptide bond form

- (PDF) Biological Activities Evaluation of Enantiopure Isoxazolidine Derivatives: In Vitro, In Vivo and In Silico Studies.

- Nitrosubstituted analogs of isoxazolines and isoxazolidines: a surprising estimation of their biological activity via molecular docking. (Source: Biblioteka Nauki, URL: )

- Structure-activity relationship studies of novel 3-oxazolidinedione-6-naphthyl-2-pyridinones as potent and orally bioavailable EP3 receptor antagonists. (Source: PubMed, URL: )

- Synthesis and Biological Activity of Isoxazolidinyl Polycyclic Aromatic Hydrocarbons: Potential DNA Intercalators.

- New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. (Source: PubMed Central, NIH, URL: )

- Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. soc.chim.it [soc.chim.it]

- 8. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. D-4-amino-3-isoxazolidinone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. bibliotekanauki.pl [bibliotekanauki.pl]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazolidin-3-one Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazolidin-3-one core, a five-membered heterocyclic motif, is emerging as a significant scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have positioned it as a versatile building block for the development of novel therapeutic agents across a spectrum of diseases. This guide provides a comprehensive overview of the biological activities associated with the this compound core and its derivatives, offering insights into its synthesis, mechanisms of action, and the experimental protocols utilized for its evaluation.

The this compound Scaffold: Synthesis and Chemical Significance

The isoxazolidine ring system is most commonly synthesized through a [3+2] cycloaddition reaction between a nitrone and an alkene. This powerful and atom-economical reaction allows for the stereocontrolled formation of the heterocyclic core, making it an attractive strategy for creating diverse molecular libraries. The this compound core is a specific derivative within this class, characterized by a carbonyl group at the 3-position of the isoxazolidine ring.

The presence of the N-O bond within the isoxazolidine ring imparts a unique chemical reactivity, making it a valuable synthon for further chemical transformations. Cleavage of this bond can lead to the formation of important functional groups, such as 1,3-amino alcohols, which are key components of many biologically active molecules.

Anticancer Activity: A Promising Frontier

The this compound core and its broader isoxazolidine family have demonstrated significant potential as anticancer agents. Derivatives have been shown to exhibit cytotoxicity against a range of human cancer cell lines, including breast, lung, and ovarian cancer.[1][2][3]

Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, some isoxazolidine compounds have been found to target key signaling pathways involved in cancer progression. For instance, certain derivatives have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in cell proliferation and survival.[1] Inhibition of EGFR can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[1]

Conclusion and Future Directions

The this compound core represents a promising and versatile scaffold for the discovery of new drugs. Its synthetic tractability, coupled with a diverse range of biological activities, makes it an attractive target for medicinal chemists. While significant research has been conducted on the broader class of isoxazolidines, further focused investigation into the specific biological profile of the this compound moiety is warranted. Future studies should aim to elucidate the precise mechanisms of action for its anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The exploration of structure-activity relationships will be crucial in optimizing the potency and selectivity of this compound derivatives, paving the way for the development of novel and effective therapeutic agents.

References

-

Al-Warhi, T., et al. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. Pharmaceuticals, 16(7), 1014. [Link]

-

Weidner-Wells, M. A., et al. (2004). The synthesis and antimicrobial evaluation of a new series of isoxazolinyl oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 14(12), 3069-3072. [Link]

-

Snyder, L. B., et al. (2004). Discovery of isoxazolinone antibacterial agents. Nitrogen as a replacement for the stereogenic center found in oxazolidinone antibacterials. Bioorganic & Medicinal Chemistry Letters, 14(18), 4735-4739. [Link]

-

Lysakowska, M., et al. (2022). Design, Synthesis, Anti-Varicella-Zoster and Antimicrobial Activity of (Isoxazolidin-3-yl)Phosphonate Conjugates of N1-Functionalised Quinazoline-2,4-Diones. Molecules, 27(19), 6565. [Link]

-

Eneama, W. A., Salman, H. H., & Mousa, M. N. (2023). Isoxazolidine Derivatives Exhibit Selective Antitumor Activity Against Breast Cancer Cells. Academia Open, 8, 1-8. [Link]

-

Bolognesi, M. L., et al. (2016). New isoxazolidinone and 3,4-dehydro-β-proline derivatives as antibacterial agents and MAO-inhibitors: A complex balance between two activities. European Journal of Medicinal Chemistry, 124, 63-72. [Link]

-

Eneama, W. A., Salman, H. H., & Mousa, M. N. (2023). Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. International Journal of Pharmaceutical Research, 15(4), 1-8. [Link]

-

Glowacka, I. E., et al. (2024). New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. Molecules, 29(13), 3021. [Link]

-

Huang, S. P., et al. (1992). Synthesis and activity of potent 3-(isoxazolidin-5-yl)- and 3-(isoxazolidinium-5-yl)cephalosporins. The Journal of Antibiotics, 45(12), 1939-1948. [Link]

-

Ali, H., Al-Ghorbani, M., & Al-Saeedi, A. G. (2022). Design and Synthesis of Some Isoxazolidine moieties. Journal of Chemical and Pharmaceutical Sciences, 15(1), 1-5. [Link]

-

Chellegui, M., et al. (2025). Representative compounds with anti-inflammatory activity. ResearchGate. [Link]

-

Salman, H. H. (2019). Synthesis and Antimicrobial Evaluation of Some Isoxazolidine Derivatives. Journal of Education for Pure Science-University of Thi-Qar, 9(2), 217-224. [Link]

-

Kumar, A., et al. (2013). Synthesis and anticancer activity of novel spiro-isoxazoline and spiro-isoxazolidine derivatives of α-santonin. European Journal of Medicinal Chemistry, 60, 212-221. [Link]

-

Ravi Kumar, K. R., Mallesha, H., & Rangappa, K. S. (2003). Synthesis of novel isoxazolidine derivatives and their antifungal and antibacterial properties. Archiv der Pharmazie, 336(3), 159-164. [Link]

-

Al-Shammari, A. M. (2023). MTT (Assay protocol). protocols.io. [Link]

-

Kumar, A., et al. (2010). Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. Indian Journal of Pharmaceutical Sciences, 72(4), 477-483. [Link]

-

Krompiec, S., et al. (2023). The Synthesis and Antimicrobial Evaluation of a New Series of isoxazolinyl Oxazolidinones. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazolidine synthesis. [Link]

-

Khan, A., et al. (2024). Synthesis, Characterization, Molecular Dynamic Simulation and Neuroprotective Effects of Synthetic Isoxazolone Derivatives in Ethanol-Induced Neurodegeneration. Clinical and Experimental Pharmacology and Physiology. [Link]

-

Marques, F., et al. (2022). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 27(15), 4887. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

-

Alhawday, F., et al. (2024). Some natural isoxazolidine derivatives. ResearchGate. [Link]

-

Liu, Y., et al. (2020). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 25(21), 5099. [Link]

-

Popa, M., et al. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. Molecules, 27(19), 6563. [Link]

-

Singh, P. P., et al. (2025). Synthesis and Antimicrobial Evaluation of New Pyrrolo-isoxazolidine Derivatives. ResearchGate. [Link]

-

de Oliveira, R. S., et al. (2019). Evaluation of anti-inflammatory activity and molecular docking study of new aza-bicyclic isoxazoline acylhydrazone derivatives. Medicinal Chemistry Research, 28(11), 1886-1896. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Patil, S., et al. (2016). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. Medicinal Chemistry, 12(6), 574-584. [Link]

-

Ghidini, E., et al. (2015). Discovery of a novel isoxazoline derivative of prednisolone endowed with a robust anti-inflammatory profile and suitable for topical pulmonary administration. Steroids, 95, 56-66. [Link]

-

Patel, D., et al. (2010). Synthesis, characterization and biological evaluation of some thiazolidinone derivatives as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 2(5), 84-91. [Link]

-

Wietrzyk, J., et al. (2020). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. Molecules, 25(18), 4125. [Link]

-

MDPI. (n.d.). Novel Heterocyclic Compounds as Potential Anti-Inflammatory and/or Anticancer Agents. [Link]

-

Singh, A., et al. (2011). Anti-stroke profile of thiazolidin-4-one derivatives in focal cerebral ischemia model in rat. Journal of Pharmacy and Pharmacology, 63(9), 1214-1222. [Link]

-

Alhawday, F., et al. (2024). In Silico Design, Synthesis, and Evaluation of Novel Enantiopure Isoxazolidines as Promising Dual Inhibitors of α-Amylase and α-Glucosidase. Molecules, 29(2), 296. [Link]

-

Melero, L., et al. (2025). Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro. Digital.CSIC. [Link]

-

Wang, Y., et al. (2022). Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. Frontiers in Chemistry, 10, 936306. [Link]

-

Singh, A., et al. (2011). Anti-stroke profile of thiazolidin-4-one derivatives in focal cerebral ischemia model in rat. Journal of Pharmacy and Pharmacology, 63(9), 1214-1222. [Link]

-

Zhang, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(13), 5081. [Link]

Sources

The Isoxazolidin-3-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract